1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine
Overview
Description
Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area . They have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various methods . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives are diverse and depend on the specific derivative and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific derivative. These properties can be determined using various analytical techniques .Scientific Research Applications
1. Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives
- Summary of Application : These derivatives were synthesized and screened for in-silico studies and in-vitro antibacterial activity .
- Methods of Application : The benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide. Then 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .
- Results or Outcomes : Molecular docking against the 4URO receptor demonstrated that molecule 4c showed a maximum dock score of (-) 8.0 kcal/mol. MD simulation data reflected the stable ligand-receptor interaction. As per MM/PBSA analysis, the maximum free binding energy of (-) 58.831 kJ/mol was exhibited by 4c .
2. Biological Activities of Oxazole Derivatives
- Summary of Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
- Methods of Application : The review does not provide specific methods of application or experimental procedures for oxazole derivatives .
- Results or Outcomes : Oxazole derivatives have been found to exhibit a range of biological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
3. Fluorescent Brightener for Thermoplastic Resins
- Summary of Application : 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, a compound similar to the one you mentioned, is used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The compound is also useful in detecting the presence of thin-film electrical contact lubricants .
4. Biological Activities of Benzimidazoles
- Summary of Application : Benzimidazoles, which have a structure similar to benzoxazoles, are an important class of heterocyclic compound in diverse therapeutic areas .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : Benzimidazoles have shown various biological activities such as antiulcer, antihypertensive, antiviral, anticancer, antifungal, antitubercular, antiallergic, antihistaminic, antioxidant, and antimicrobial activities .
5. Therapeutic Potential of Imidazole Derivatives
- Summary of Application : The derivatives of 1,3-diazole show different biological activities .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : These derivatives have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
6. Biological Activities of Oxazole Derivatives
- Summary of Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
- Methods of Application : The review does not provide specific methods of application or experimental procedures for oxazole derivatives .
- Results or Outcomes : Oxazole derivatives have been found to exhibit a range of biological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
7. Biological Evaluation of Benzoxazole Derivatives
- Summary of Application : A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and some compounds had best anticancer activity in comparison to 5-fluorouracil .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYJXAQDDQWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576707 | |
Record name | 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine | |
CAS RN |
136727-12-3 | |
Record name | N-Methyl-2-benzoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136727-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-benzoxazol-2-ylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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